molecular formula C14H11ClO B1595893 2-(2-Chlorophenyl)-1-phenylethan-1-one CAS No. 57479-60-4

2-(2-Chlorophenyl)-1-phenylethan-1-one

Cat. No.: B1595893
CAS No.: 57479-60-4
M. Wt: 230.69 g/mol
InChI Key: AMQKCOCKRZUDKQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-phenylethan-1-one is an organic compound belonging to the class of aromatic ketones. It consists of a benzene ring substituted with a chlorine atom at the second position and a phenyl group attached to the carbonyl carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the reaction of benzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the benzene ring to form the desired product.

  • Grignard Reaction: Another approach involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 2-chlorobenzaldehyde. The resulting intermediate is then oxidized to yield this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.

  • Reduction: Reduction of the carbonyl group can lead to the formation of secondary alcohols.

  • Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or alkoxides (RO⁻) in polar aprotic solvents.

Major Products Formed:

  • Carboxylic acids or esters from oxidation.

  • Secondary alcohols from reduction.

  • Various substituted phenyl compounds from nucleophilic substitution.

Scientific Research Applications

2-(2-Chlorophenyl)-1-phenylethan-1-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Chlorophenol: A phenol derivative with a chlorine atom at the ortho position.

  • 2-Chlorobenzaldehyde: An aldehyde derivative with a chlorine atom at the ortho position.

  • 2-Chloroacetophenone: A ketone derivative with a chlorine atom at the meta position.

Uniqueness: 2-(2-Chlorophenyl)-1-phenylethan-1-one is unique due to its specific structural arrangement, which influences its reactivity and applications. Unlike its similar compounds, it contains a phenyl group directly attached to the carbonyl carbon, which can affect its chemical behavior and interactions.

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Properties

IUPAC Name

2-(2-chlorophenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-13-9-5-4-8-12(13)10-14(16)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQKCOCKRZUDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206090
Record name 2-(2-Chlorophenyl)-1-phenylethan-1-one
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57479-60-4
Record name 2-(2-Chlorophenyl)-1-phenylethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=57479-60-4
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Record name 2-(2-Chlorophenyl)-1-phenylethan-1-one
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Record name MLS002693259
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Record name 2-(2-Chlorophenyl)-1-phenylethan-1-one
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Record name 2-(2-chlorophenyl)-1-phenylethan-1-one
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Record name 2-(2-Chlorophenyl)acetophenone
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Synthesis routes and methods

Procedure details

To a solution of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide (0.51 g, 2.4 mmol) in anhydrous THF (10 mL) cooled to −78° C., a solution of phenylmagnesium bromide (1 mol/L, 3.5 mL) in THF was added. The reaction mixture was stirred at this temperature for five hours. TLC (PE:EtOAc=10:1) indicated that 50% of the starting materials were consumed. H2O (10 mL) was added to quench the reaction, and the aqueous layer extracted with EtOAc (10 mL×3). The combined organic layer was washed with brine (10 mL), dried over Na2SO4, filtered, concentrated, and purified by column chromatography (PE:EtOAc=50:1) to afford Intermediate 10 as a colorless oil (80 mg, yield: 14.8%).
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
starting materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
14.8%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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